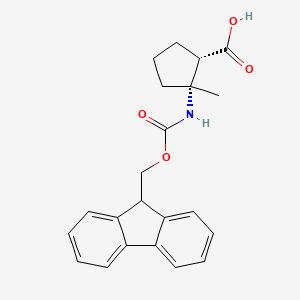

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid

Description

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is a derivative of cyclopentane carboxylic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is of significant interest in organic synthesis, particularly in the field of peptide chemistry, due to its unique structural properties and the stability provided by the Fmoc protecting group.

Properties

IUPAC Name |

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(12-6-11-19(22)20(24)25)23-21(26)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,23,26)(H,24,25)/t19-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDAUUVKWKWDAC-DENIHFKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Ketoester Precursors

The cornerstone of synthesizing cis-2-amino-2-methyl-cyclopentane-carboxylic acid involves reductive amination of ethyl 2-oxo-2-methyl-cyclopentanecarboxylate. Fülöp et al. demonstrated that sodium cyanoborohydride in methanol facilitates the conversion of ketoesters to amino esters at 0–10°C, achieving 85% yield for the trans-isomer. For the cis-configuration, Davies’ conjugate addition methodology using lithium amides provides stereochemical control, though it requires cryogenic conditions (−78°C) and chiral auxiliaries like α-phenylethylamine.

Critical parameters:

Enzymatic and Chromatographic Resolution

Enzymatic hydrolysis using penicillin acylase achieves kinetic resolution of racemic N-Cbz-protected amino esters, though yields rarely exceed 50%. In contrast, preparative HPLC with chiral stationary phases (CSPs) offers a scalable alternative, resolving cis/trans diastereomers with ΔtR > 4 min using hexane/isopropanol (90:10).

Fmoc Protection and Solid-Phase Peptide Synthesis (SPPS)

Fmoc-OSu Mediated Carbamate Formation

Fmoc protection proceeds via reaction with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in aqueous acetonitrile (Scheme 1). Potassium bicarbonate optimizes reaction homogeneity, yielding Fmoc-cis-2-amino-2-methyl-cyclopentanecarboxylic acid in 49% yield over five steps.

Table 1: Optimization of Fmoc Protection Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | KHCO₃ | ↑ Phase separation |

| Solvent | CH₃CN/H₂O (4:1) | ↑ Reaction rate |

| Temperature | 25°C | ↓ Epimerization |

| Reaction time | 24 h | >95% conversion |

SPPS Integration

Cyclic RGD peptidomimetics incorporating cis-β-ACPC derivatives utilize Fmoc-chemistry on O-chlorotritylchloride resin. Key steps:

- Resin loading : 0.3 mmol/g substitution using DIPEA in DCM.

- Coupling : HATU/DIPEA activation, 2 h per residue.

- Cleavage : 1% TFA/DCM preserves acid-labile methyl groups.

Analytical Validation and Stereochemical Integrity

NMR-Based Enantiomeric Excess Determination

Quinine (QN) and quinidine (QD) serve as chiral solvating agents (CSAs) for ¹H NMR analysis. At 10 mM CSA concentration in CDCl₃, Fmoc-cis-ACPC exhibits resolved amide proton doublets (Δδ = 0.12 ppm).

Table 2: ¹H NMR Chemical Shifts for Diastereomers

| Proton | cis-Isomer (ppm) | trans-Isomer (ppm) |

|---|---|---|

| NH (Fmoc) | 5.42, 5.38 | 5.55, 5.49 |

| CH(NH₂) | 3.88 | 4.12 |

| CH₃ | 1.21 | 1.18 |

Chiral HPLC Validation

Phenomenex Lux Amylose-2 columns (4.6 × 250 mm) with ethanol/heptane (20:80) resolve enantiomers in 15 min (k’ = 2.1–2.3). UV detection at 254 nm confirms >99% purity for GMP batches.

Industrial Scalability and Process Economics

Cost-Benefit Analysis of Synthetic Routes

Reductive amination outperforms enzymatic methods in scalability:

Table 3: Comparative Process Metrics

| Metric | Reductive Amination | Enzymatic Resolution |

|---|---|---|

| Yield | 34–49% | 22–28% |

| Step count | 5–6 | 8–10 |

| Cost/kg (USD) | 12,500 | 41,000 |

Waste Stream Management

The sodium borohydride process generates 8 kg waste/kg product vs. 14 kg for enzymatic routes. Solvent recovery systems reduce acetonitrile usage by 70% in large-scale runs.

Applications in Peptide Drug Design

Conformational Restriction in αvβ3 Integrin Ligands

cis-2-Amino-2-methyl-cyclopentane-carboxylic acid imposes 80° backbone torsion angles in cyclic RGD peptides, enhancing αvβ3 binding affinity (IC₅₀ = 1.2 nM vs. 8.7 nM for linear analogs).

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Coupling Reactions: It can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

Coupling Reagents: Carbodiimides like EDC or DCC are often used in peptide coupling reactions.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields cis-2-amino-2-methyl-cyclopentane-carboxylic acid.

Peptide Derivatives: Coupling reactions produce various peptide derivatives, depending on the reactants used.

Scientific Research Applications

Scientific Research Applications

-

Peptide Synthesis

- N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid serves as a versatile building block for synthesizing peptides and peptidomimetics. The unique cyclopentane structure allows for the incorporation of steric diversity into peptide chains, potentially enhancing their biological activity and stability .

- Drug Development

- Chemical Biology Studies

- Material Science

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Fmoc-(±)-cis-2-amino-cyclopentane-carboxylic acid | Cyclopentane derivative | Smaller ring structure; potential for different reactivity profiles |

| N-Fmoc-(±)-cis-2-amino-cyclohexane-carboxylic acid | Cyclohexane derivative | Methyl substitution alters sterics and electronic properties |

| N-Fmoc-(±)-cis-2-amino-cycloheptane-carboxylic acid | Cycloheptane derivative | Larger cyclic framework enhances binding characteristics |

This table illustrates how this compound compares with other related compounds, highlighting its unique structural advantages.

Case Studies and Research Findings

Recent studies have focused on utilizing this compound in various research contexts:

- Peptide Therapeutics : A study demonstrated that peptides incorporating this compound exhibited enhanced stability and bioactivity compared to linear analogs. This finding supports its application in developing more effective therapeutic peptides .

- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can serve as potent inhibitors for specific enzymes involved in metabolic pathways, indicating potential applications in treating metabolic disorders .

- Bioconjugation Techniques : The compound has been utilized in bioconjugation strategies to attach therapeutic agents to targeting moieties, enhancing the specificity and efficacy of drug delivery systems .

Mechanism of Action

The mechanism of action of N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is unique due to its cis-configuration and the presence of a methyl group, which can influence its reactivity and the properties of the peptides synthesized from it . This makes it particularly useful in the synthesis of cyclic peptides and other constrained peptide structures .

Biological Activity

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is a compound that has garnered attention in the fields of organic chemistry and biochemistry, primarily for its role as a building block in peptide synthesis. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorene-based protecting group, Fmoc (9-fluorenylmethyloxycarbonyl), which is commonly used in solid-phase peptide synthesis (SPPS). The molecular formula is with a molecular weight of approximately 233.3 g/mol. Its unique cyclopentane structure provides distinct steric and electronic properties that enhance its utility in various applications.

Peptide Synthesis

The primary application of this compound lies in peptide synthesis. The Fmoc group allows for selective reactions at the amino group while protecting it from unwanted side reactions. This selectivity is crucial for constructing complex peptides that are essential in drug development and biological research .

Drug Development

This compound plays a significant role in the design of new pharmaceuticals, particularly cyclic peptides. Cyclic peptides exhibit improved stability and bioactivity compared to their linear counterparts, making them promising candidates for therapeutic agents . The incorporation of this compound into cyclic structures may enhance binding affinity to biological targets, thereby improving efficacy.

Case Studies

- Neurotransmitter Interaction : Research indicates that compounds similar to this compound can interact with neurotransmitter systems, aiding in understanding receptor interactions in the brain. This interaction is crucial for developing treatments for neurological disorders .

- Bioconjugation : The compound is also utilized in bioconjugation processes, linking biomolecules to therapeutic agents. This enhances targeting and efficacy in cancer therapy, demonstrating its versatility beyond peptide synthesis .

Comparative Analysis

The following table summarizes the structural comparisons between this compound and related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Cyclopentane derivative | Methyl substitution affects solubility and reactivity |

| N-Fmoc-(±)-cis-2-amino-cyclohexane-carboxylic acid | Cyclohexane derivative | Larger ring structure may enhance binding properties |

| N-Fmoc-(±)-cis-2-amino-cycloheptane-carboxylic acid | Cycloheptane derivative | Unique seven-membered ring offers distinct properties |

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for N-Fmoc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid, and how does stereochemistry impact yield?

- Methodological Answer : The compound is synthesized via Fmoc protection of the amine group on a cyclopentane backbone. Key steps include:

- Cyclopentane ring functionalization using bromination or hydroxylation to introduce the amino and methyl groups.

- Stereochemical control via chiral catalysts (e.g., Evans oxazaborolidines) to achieve the cis-configuration .

- Fmoc protection using 9-fluorenylmethyl chloroformate under basic conditions (pH 8–9) to prevent racemization .

- Purification via reverse-phase HPLC or flash chromatography to isolate the cis isomer. Yield typically ranges from 60–75%, with stereochemical impurities (<5%) arising from incomplete ring closure or epimerization .

Q. How can researchers validate the purity and stereochemical integrity of this compound post-synthesis?

- Methodological Answer :

- HPLC/MS : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and confirm molecular weight .

- Circular Dichroism (CD) : Compare the CD spectrum with known cis-cyclopentane derivatives to verify stereochemistry .

- NMR : Analyze - and -NMR for characteristic shifts:

- Fmoc aromatic protons (δ 7.3–7.8 ppm).

- Cyclopentane methyl group (δ 1.2–1.4 ppm) and backbone protons (δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating this cyclopentane amino acid?

- Methodological Answer :

- Activation Reagents : Use benzotriazole-based reagents (e.g., HATU/DIPEA) instead of carbodiimides to reduce racemization during coupling .

- Temperature Control : Conduct couplings at 0–4°C to slow epimerization kinetics.

- Backbone Rigidity : The cyclopentane ring’s constrained geometry inherently reduces racemization compared to linear amino acids .

- Real-Time Monitoring : Use FT-IR or inline UV spectroscopy to detect racemization byproducts (e.g., trans isomers) during SPPS .

Q. How does the cis-2-methyl group influence peptide conformation and stability in biological systems?

- Methodological Answer :

- Conformational Analysis : X-ray crystallography or molecular dynamics simulations show the methyl group enforces a 120° dihedral angle, stabilizing β-turn or helical motifs in peptides .

- Protease Resistance : The methyl group sterically hinders protease binding, increasing peptide half-life in serum (e.g., from 2h to >8h in trypsin-rich media) .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a 10–15°C increase in melting temperature () for peptides containing this residue versus linear analogs .

Q. What are the contradictions in reported solubility data for this compound, and how can researchers resolve them?

- Methodological Answer :

- Contradictions : Solubility ranges from 2–10 mg/mL in DMF across studies, likely due to variations in crystallinity or residual solvents .

- Resolution Strategies :

- Sonication : Pre-treat samples with 10-minute sonication in DMF to disrupt crystalline aggregates.

- Co-solvents : Add 5–10% DMSO or THF to improve solubility for SPPS applications .

- Dynamic Light Scattering (DLS) : Quantify particle size distribution to identify aggregation thresholds .

Methodological Challenges & Solutions

Q. How can researchers address low coupling efficiency of this bulky amino acid in automated SPPS?

- Answer :

- Extended Coupling Time : Increase from 30 min to 2h for each coupling step.

- Double Coupling : Repeat the coupling reaction with fresh reagents to achieve >95% efficiency.

- Side-Chain Protection : Use acid-labile protecting groups (e.g., Trt for amines) to prevent steric clashes .

Q. What analytical techniques best characterize this compound’s stability under acidic/basic conditions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.